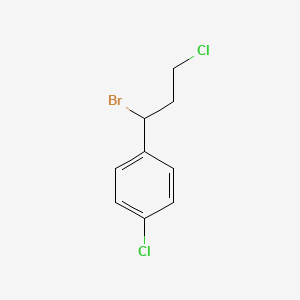

1-(1-Bromo-3-chloropropyl)-4-chlorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(1-Bromo-3-chloropropyl)-4-chlorobenzene” is a chemical compound with the linear formula C9H10BrCl . It is generally used as a C3 linker/spacer in a wide range of molecules including medicinally important compounds .

Synthesis Analysis

The synthesis of “this compound” involves the free-radical addition of hydrogen bromide to allyl chloride . It is used as an alkylating agent to install the –(CH2)3Cl and –(CH2)3– groups .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a bromo-chloropropyl group attached to it . The exact mass of the compound is 231.965439 .Chemical Reactions Analysis

“this compound” is moderately or very reactive. It is incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 233.53 , and its density is 1.4±0.1 g/cm3 . The boiling point is 266.0±20.0 °C at 760 mmHg .Scientific Research Applications

Functional Organolithium Reagent Applications

A study by Keith Smith, M. Elliott, and D. H. Jones (2013) explores the use of 3-chloro-1-lithiopropene, generated by treating 1-bromo-3-chloropropene with t-BuLi, in reactions with alkylboronates. This process, conducted at low temperatures, leads to the formation of 3-alkylprop-1-en-3-ols. This method highlights the utility of bromo-chloropropyl compounds in synthesizing complex organic molecules, offering a versatile tool for organic chemists (Smith, Elliott, & Jones, 2013).

Spectroscopic and Computational Study

P. Vennila et al. (2018) conducted a comprehensive computational and spectroscopic investigation of 2-bromo-1, 4-dichlorobenzene, a similar bromo-chlorobenzene derivative. Their research, combining experimental and theoretical vibrational studies, provides insights into the electronic structure, NMR, NBO analysis, and non-linear optical properties of such compounds. This study underscores the importance of bromo-chlorobenzene derivatives in materials science and theoretical chemistry (Vennila et al., 2018).

Environmental Impact and Soil Bacterial Communities

The environmental impact of 1,3-dichloropropene, related to the compound of interest, on soil bacterial communities was evaluated by Xiumei Liu et al. (2015). Their research demonstrated that 1,3-dichloropropene fumigation has a temporary and short-term impact on soil microbial diversity. This finding is crucial for assessing the ecological safety of using such compounds in agricultural practices (Liu et al., 2015).

Mechanism of Action

Target of Action

Alkylating agents like “1-(1-Bromo-3-chloropropyl)-4-chlorobenzene” often target DNA molecules in cells. They can bind to DNA and interfere with its function, which can lead to cell death .

Mode of Action

Alkylating agents work by donating an alkyl group to the guanine base of DNA, at the number 7 nitrogen atom of the purine ring. This alkylation leads to DNA cross-linking, abnormal base pairing, and breaks in the DNA strand, which can cause cells to die .

Biochemical Pathways

Alkylating agents generally disrupt dna replication and transcription, which can affect numerous cellular processes .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The result of the action of “this compound” would likely be cell death due to the disruption of DNA replication and transcription .

Action Environment

The action of “this compound” could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors could affect the stability, efficacy, and action of the compound .

Safety and Hazards

Properties

IUPAC Name |

1-(1-bromo-3-chloropropyl)-4-chlorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrCl2/c10-9(5-6-11)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFDEUATKCTIDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCCl)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2720632.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide](/img/structure/B2720633.png)

![2-(1,6,7-Trimethyl-2,4-dioxo-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h] purin-3-yl)acetic acid](/img/structure/B2720641.png)

![[5-(2-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2720643.png)

![(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B2720645.png)

![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2720648.png)

![2,2-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2720654.png)

![4-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide](/img/structure/B2720655.png)